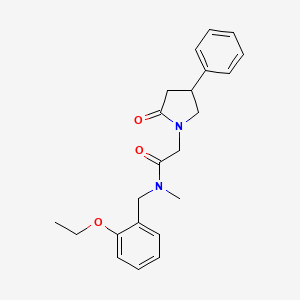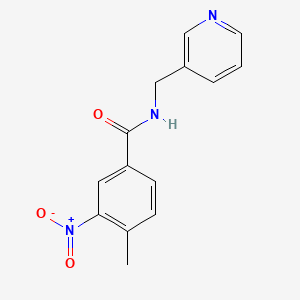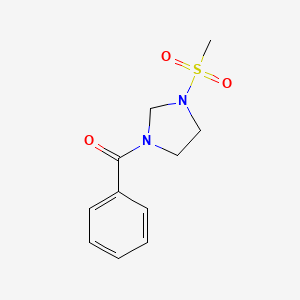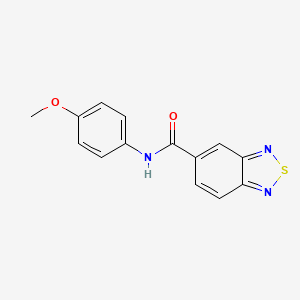![molecular formula C16H13ClN2OS B5636119 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5636119.png)
2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, typically involves a two-step procedure starting from chlorosubstituted anthranilic acids and acetic anhydride. The process yields various 2-methyl-4(3H)-quinazolinones with chlorine atoms in the benzene ring, characterized by their melting points, elemental analyses, and spectroscopy data (Párkányi & Schmidt, 2000). Another synthesis approach involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, leading to various N- and S-alkylated derivatives (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied through techniques such as X-ray diffraction, spectroscopy (NMR, IR, MS), and density functional theory (DFT) calculations. These studies reveal detailed information about the geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis, providing insights into the compound's reactivity and interaction with biological targets (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the quinazolinone core, significantly altering its chemical properties and biological activity. For instance, double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone enables the creation of diverse 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone, such as melting points and solubility, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and can be characterized through elemental analysis, melting point determination, and solubility tests.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-[(2-chlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone are determined by its functional groups and molecular framework. Studies on similar compounds have shown that quinazolinones exhibit a range of biological activities, which can be attributed to their chemical structure and the presence of specific substituents (Gao et al., 2007).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Given the wide range of activities exhibited by quinazolinone derivatives, this compound could have potential applications in medicinal chemistry .
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-19-15(20)12-7-3-5-9-14(12)18-16(19)21-10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLHYJUNCRQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7077738 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)
![4-({[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5636046.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5636050.png)
![4-{[2-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5636053.png)
![2-{3-oxo-3-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}imidazo[1,2-a]pyridine](/img/structure/B5636066.png)
![N,1-dimethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5636081.png)

![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5636109.png)

![(2-ethoxyphenyl)[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5636123.png)



![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5636139.png)